molecular formula C15H23N5O4 B14121198 N-(2,4-dihydroxypyrimidin-5-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide CAS No. 1010882-45-7

N-(2,4-dihydroxypyrimidin-5-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B14121198
CAS No.: 1010882-45-7
M. Wt: 337.37 g/mol
InChI Key: OXNWTLUNKRGHGD-UHFFFAOYSA-N
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Description

N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a complex organic compound that features a pyrimidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This step might involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.

    Coupling of the Two Rings: The final step involves coupling the pyrimidine and piperidine rings through an ethanediamide linker, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(4-piperidinyl)ethanediamide
  • N1-(2,4-Dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Uniqueness

N1-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for specific applications.

Properties

CAS No.

1010882-45-7

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

IUPAC Name

N'-(2,4-dioxo-1H-pyrimidin-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C15H23N5O4/c1-14(2)5-8(6-15(3,4)20-14)17-11(22)12(23)18-9-7-16-13(24)19-10(9)21/h7-8,20H,5-6H2,1-4H3,(H,17,22)(H,18,23)(H2,16,19,21,24)

InChI Key

OXNWTLUNKRGHGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CNC(=O)NC2=O)C

Origin of Product

United States

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